3-(Methylsulfanyl)-2-nitrobenzoic acid
Overview
Description
3-(Methylsulfanyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4S It is characterized by the presence of a methylsulfanyl group (-SCH3) and a nitro group (-NO2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-nitrobenzoic acid typically involves the nitration of 3-(Methylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of 3-(Methylsulfanyl)-2-aminobenzoic acid.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-(Methylsulfanyl)-2-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These chemical transformations can modulate the biological activity of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzoic acid: Lacks the methylsulfanyl group, affecting its chemical properties and reactivity.
3-(Methylsulfanyl)-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness
3-(Methylsulfanyl)-2-nitrobenzoic acid is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical properties and reactivity
Biological Activity
3-(Methylsulfanyl)-2-nitrobenzoic acid (C8H7NO4S) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H7NO4S |
Molecular Weight | 199.21 g/mol |
CAS Number | 1548867-26-0 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound's nitro group and methylthio substituent are crucial for its reactivity and binding affinity to enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains, potentially through disruption of bacterial cell wall synthesis.
Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of various nitrobenzoic acid derivatives, including this compound, demonstrated significant inhibition of COX-1 and COX-2 activities. The following table summarizes the findings:
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
This compound | 65% | 75% |
Aspirin | 85% | 90% |
Ibuprofen | 80% | 85% |
The results indicate that while this compound is less potent than traditional NSAIDs like aspirin and ibuprofen, it still shows promising anti-inflammatory effects.
Antimicrobial Activity
In a separate study assessing the antimicrobial efficacy of various compounds against Staphylococcus aureus and Escherichia coli, this compound exhibited noteworthy activity:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 1: Synthesis and Biological Evaluation
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of methylthio-substituted benzoic acids, including this compound. The synthesized compounds were evaluated for their anti-inflammatory properties using in vivo models. The results indicated that this compound reduced paw edema in rats significantly compared to control groups, highlighting its potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the methylthio and nitro groups significantly influenced the biological activity of the compounds. The introduction of additional electron-withdrawing groups on the aromatic ring enhanced COX-2 selectivity while maintaining lower toxicity levels compared to traditional NSAIDs .
Properties
IUPAC Name |
3-methylsulfanyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGRWQKRLQGPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1548867-26-0 | |
Record name | 3-(methylsulfanyl)-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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